An In-depth Technical Guide to 1-methyl-1H-pyrrole-3-carbaldehyde
An In-depth Technical Guide to 1-methyl-1H-pyrrole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential biological applications of 1-methyl-1H-pyrrole-3-carbaldehyde. This compound, a substituted pyrrole, represents a valuable scaffold in medicinal chemistry and drug development due to the diverse biological activities exhibited by pyrrole-containing molecules.
Core Chemical and Physical Properties
1-methyl-1H-pyrrole-3-carbaldehyde is a heterocyclic aromatic aldehyde. Its fundamental properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 36929-60-9 | [1][2][3] |
| Molecular Formula | C₆H₇NO | [4] |
| Molecular Weight | 109.13 g/mol | [5] |
| Physical Form | Liquid | [6] |
| Boiling Point | 185-188 °C | [3] |
| Density | 1.08 g/cm³ (predicted) | [3] |
| Solubility | Soluble in common organic solvents | |
| InChIKey | OXADKJPOZQYWIG-UHFFFAOYSA-N | [4] |
| SMILES | CN1C=CC(=C1)C=O | [4] |
Spectroscopic Data
| Spectroscopy | Expected Peaks and Signals |
| ¹H NMR (CDCl₃) | δ ~9.7 (s, 1H, -CHO), ~7.3 (m, 1H, H-2), ~6.8 (m, 1H, H-5), ~6.5 (m, 1H, H-4), ~3.7 (s, 3H, N-CH₃) ppm. The exact chemical shifts and coupling patterns can be influenced by solvent and concentration. |
| ¹³C NMR (CDCl₃) | δ ~185 (C=O), ~140 (C-2), ~130 (C-5), ~125 (C-3), ~110 (C-4), ~35 (N-CH₃) ppm. |
| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z = 109. Key fragmentation peaks would likely include the loss of the formyl group (M-29) at m/z = 80 and other fragments characteristic of the pyrrole ring. |
| Infrared (IR) | Strong C=O stretching vibration around 1660-1680 cm⁻¹ (characteristic for aromatic aldehydes). C-H stretching of the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹. Aromatic C-H and C=C stretching vibrations in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively. |
Synthesis of 1-methyl-1H-pyrrole-3-carbaldehyde
The most common and efficient method for the synthesis of 1-methyl-1H-pyrrole-3-carbaldehyde is the Vilsmeier-Haack formylation of 1-methylpyrrole.[7][8][9] This reaction introduces a formyl group onto the electron-rich pyrrole ring.
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Methylpyrrole
Materials:
-
1-Methylpyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Sodium acetate
-
Water
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous DMF and anhydrous DCM under a nitrogen atmosphere.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF/DCM solution. The formation of the Vilsmeier reagent (a chloroiminium salt) is an exothermic reaction. Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Add a solution of 1-methylpyrrole in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and slowly quench by the addition of a saturated aqueous solution of sodium acetate.
-
Stir the mixture vigorously for 1-2 hours to hydrolyze the intermediate iminium salt to the aldehyde.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 1-methyl-1H-pyrrole-3-carbaldehyde.
Caption: Vilsmeier-Haack Synthesis Workflow.
Chemical Reactivity
The aldehyde functionality of 1-methyl-1H-pyrrole-3-carbaldehyde allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 1-methyl-1H-pyrrole-3-carboxylic acid, using standard oxidizing agents.[10]
-
Reduction: The formyl group can be reduced to a methyl group via Wolff-Kishner reduction.[10] Reduction to the corresponding alcohol, (1-methyl-1H-pyrrol-3-yl)methanol, can be achieved using reducing agents like sodium borohydride.
-
Knoevenagel Condensation: The aldehyde can undergo Knoevenagel condensation with active methylene compounds to form substituted alkenes.[10]
-
Wittig Reaction: The Wittig reaction provides a means to convert the aldehyde into a variety of substituted alkenes with high regioselectivity.[10][11][12]
Caption: Reactivity of 1-methyl-1H-pyrrole-3-carbaldehyde.
Biological Activity and Potential Applications in Drug Development
Pyrrole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[13][14][15] While specific quantitative data for the biological activity of 1-methyl-1H-pyrrole-3-carbaldehyde is limited in publicly available literature, derivatives of pyrrole-3-carboxaldehyde have shown promising antimicrobial activity. For instance, certain substituted pyrrole-3-carboxaldehydes have demonstrated significant activity against Pseudomonas putida.[13]
The aldehyde group serves as a versatile handle for the synthesis of diverse libraries of compounds for biological screening. For example, it can be converted to imines, which can then be reduced to secondary amines, or used in multi-component reactions to build more complex molecular architectures.
Given the established biological relevance of the pyrrole scaffold, 1-methyl-1H-pyrrole-3-carbaldehyde is a valuable starting material for the development of novel therapeutic agents.
Caption: Drug Discovery Workflow.
Conclusion
1-methyl-1H-pyrrole-3-carbaldehyde is a readily accessible and chemically versatile building block for the synthesis of a wide array of more complex heterocyclic compounds. Its potential for derivatization, coupled with the known biological importance of the pyrrole nucleus, makes it a compound of significant interest for researchers in medicinal chemistry and drug discovery. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. Buy 1-Methyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde [smolecule.com]
- 2. 36929-60-9|1-Methyl-1H-pyrrole-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 3. 1-methyl-1H-pyrrole-3-carbaldehyde (36929-60-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. PubChemLite - 1-methyl-1h-pyrrole-3-carbaldehyde (C6H7NO) [pubchemlite.lcsb.uni.lu]
- 5. 1-Methyl-1H-pyrrole-2-carbaldehyde | C6H7NO | CID 14504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. acgpubs.org [acgpubs.org]
